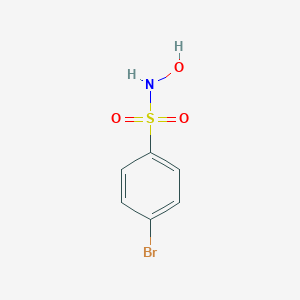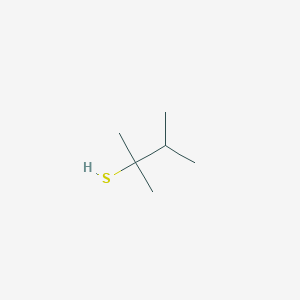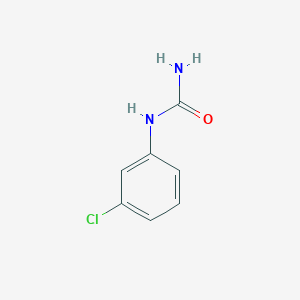![molecular formula C16H20N2 B155102 Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)- CAS No. 10029-31-9](/img/structure/B155102.png)
Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-, also known as 4-(p-aminobenzyl)-N-isopropylaniline, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly used in the synthesis of various organic compounds, as well as in the development of new drugs and pharmaceuticals. In
科学的研究の応用
Benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- has been widely studied for its potential applications in scientific research. One of the main applications of this compound is in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazoles and pyridines.
作用機序
The mechanism of action of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- is not well understood. However, it has been shown to exhibit a variety of biological activities, including antibacterial, antifungal, and antitumor effects. It has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase.
生化学的および生理学的効果
Benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to exhibit antitumor effects in various cancer cell lines. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)-. One direction is the further exploration of its mechanism of action, which could lead to the development of new drugs and pharmaceuticals. Another direction is the synthesis of new compounds based on benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)-, which could have improved biological activity and reduced toxicity. Additionally, the use of this compound in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- can be achieved through several methods. One common method involves the reaction of p-aminobenzyl chloride with N-isopropylaniline in the presence of a base, such as sodium hydroxide. Another method involves the reduction of p-nitrobenzyl chloride with sodium borohydride, followed by the reaction with N-isopropylaniline. Both methods have been shown to be effective in producing high yields of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)-.
特性
CAS番号 |
10029-31-9 |
|---|---|
製品名 |
Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)- |
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC名 |
4-[[4-(propan-2-ylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C16H20N2/c1-12(2)18-16-9-5-14(6-10-16)11-13-3-7-15(17)8-4-13/h3-10,12,18H,11,17H2,1-2H3 |
InChIキー |
OYZBHMQKSAYWAI-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N |
正規SMILES |
CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N |
その他のCAS番号 |
10029-31-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



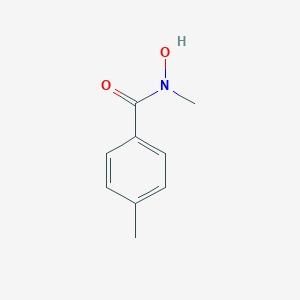
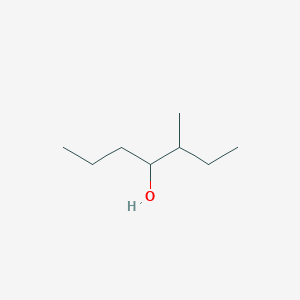
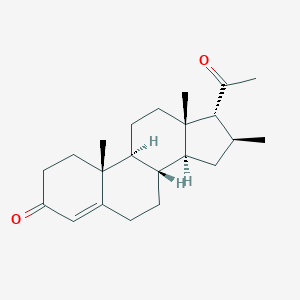
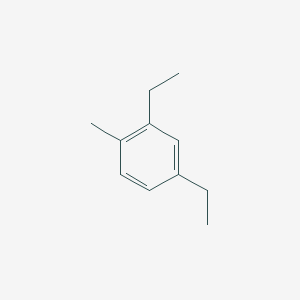


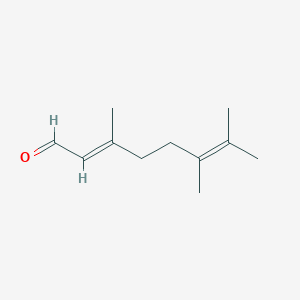
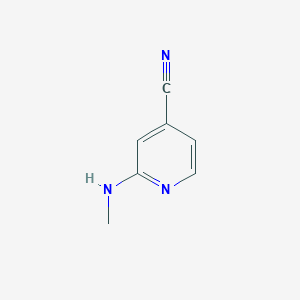
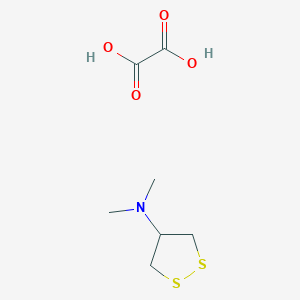
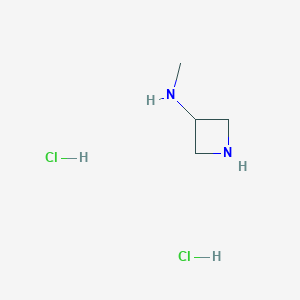
![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
